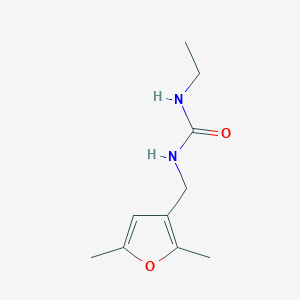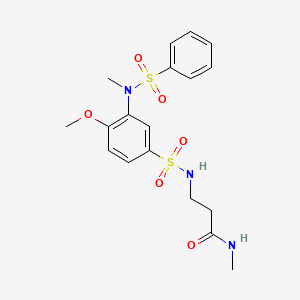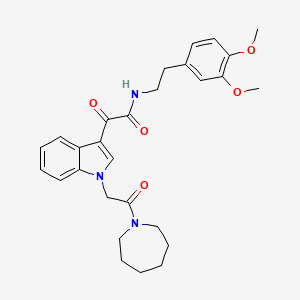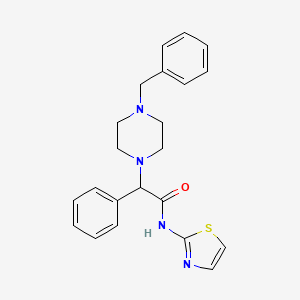
1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea” is likely a derivative of 2,5-dimethylfuran . 2,5-Dimethylfuran is a heterocyclic compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for “1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea” are not available, similar compounds have been synthesized through various methods. For instance, (2E)-1-(2,5-Dimethylfuran-3-Yl)-3-(9-Ethyl-9H-Carbazol-3-Yl)Prop-2-en-1-One (DEPO) was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation .Molecular Structure Analysis
The molecular structure of “1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea” can be inferred from similar compounds. For example, the molecule 1-[(2,5-dimethylfuran-3-yl)methyl]-3-(3-hydroxybutyl)urea contains a total of 37 bond(s). There are 17 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 urea (-thio) derivative(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 Furane(s) .科学的研究の応用
Furan Derivatives in Flavoring and Animal Feed
Furan derivatives, including compounds similar to 1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea, have been evaluated for their safety and efficacy as flavorings in animal feed. Studies have demonstrated that certain furanones and tetrahydrofurfuryl derivatives are safe for use in feed at specified concentrations for different animal species, including poultry, pigs, cattle, salmonids, and non-food-producing animals. These additives are considered safe for the consumers of animal products and do not have detrimental effects on the environment, except potentially when used in feed for fish in sea cages. The European Food Safety Authority has provided guidelines on the safe concentrations and usage of these additives in animal feed and water for drinking (Hogstrand, 2014).
Renewable PET and Biomass Conversion
Research into the conversion of biomass-derived furans towards the production of biobased terephthalic acid precursors, an essential component for renewable polyethylene terephthalate (PET), has highlighted the importance of compounds related to 1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea. The catalytic reactions between ethylene and renewable furans using Lewis acid molecular sieves have been explored, showing potential pathways for sustainable PET production. This research underscores the role of furan derivatives in advancing renewable materials and sustainability in the chemical industry (Pacheco et al., 2015).
Combustion and Emissions Characteristics
The combustion and emissions characteristics of 2-methylfuran (a molecule structurally related to 1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea) have been extensively studied in spark-ignition engines. Research indicates that furanic compounds like 2-methylfuran may offer alternative fuel options with improved efficiency and reduced emissions. These studies contribute to understanding the potential of furan derivatives in renewable energy and sustainable transportation solutions (Wei et al., 2014).
Advanced Materials and Chemical Synthesis
Furan derivatives are pivotal in the synthesis of advanced materials and chemicals. Studies have explored the catalytic reduction of biomass-derived furanic compounds, including the conversion of furfural and 5-hydroxymethylfurfural (HMF) into value-added products. This research highlights the versatility of furan derivatives in chemical synthesis, enabling the production of various chemicals and fuels from biomass, thus supporting the development of bio-based economies (Nakagawa et al., 2013).
特性
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-11-10(13)12-6-9-5-7(2)14-8(9)3/h5H,4,6H2,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJHTZFAPORYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=C(OC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dimethylfuran-3-yl)methyl]-3-ethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)


![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)
![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)

![4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B2548975.png)

![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)